molecular formula C14H13N3O3 B14299773 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate CAS No. 112357-32-1

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate

Cat. No.: B14299773
CAS No.: 112357-32-1
M. Wt: 271.27 g/mol
InChI Key: DFWIMWPHEYEPLN-UHFFFAOYSA-N
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Description

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate is a complex organic compound that features a diazonium group and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate typically involves the reaction of a diazonium salt with a suitable precursor containing the isoindole moiety. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the stability of the diazonium group .

Industrial Production Methods

These methods would need to ensure the purity and stability of the compound, which may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for the successful completion of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amines .

Scientific Research Applications

1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Diazonio-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hex-1-en-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The isoindole moiety may also play a role in stabilizing the compound and facilitating its interactions .

Comparison with Similar Compounds

Properties

CAS No.

112357-32-1

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

2-(6-diazo-5-oxohexan-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H13N3O3/c1-9(6-7-10(18)8-16-15)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5,8-9H,6-7H2,1H3

InChI Key

DFWIMWPHEYEPLN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)C=[N+]=[N-])N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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